Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide
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Overview
Description
Preparation Methods
The synthesis of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the hydroxy and methyl groups. The final step involves the addition of the chloroacetyl hydrazide group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the compound into simpler molecules, such as acids and hydrazides.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide can be compared with similar compounds such as:
Benzeneacetic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Hydrazides: Compounds with the hydrazide functional group exhibit similar reactivity and applications.
Chloroacetyl derivatives: These compounds have similar chemical properties due to the presence of the chloroacetyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
128156-78-5 |
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Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-7-14(8-4-12)18(24,15-9-5-13(2)6-10-15)17(23)21-20-16(22)11-19/h3-10,24H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
GISPKZVFVFMALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)CCl)O |
Origin of Product |
United States |
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